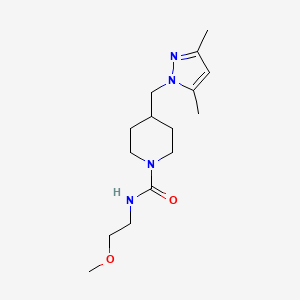

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Description

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide (CAS: 1396746-39-6) is a piperidine-based carboxamide derivative featuring a 3,5-dimethylpyrazole substituent and a methoxyethyl side chain. Its molecular formula is C₁₅H₂₆N₄O₂, with a molecular weight of 294.39 g/mol . The compound’s structure combines a rigid piperidine scaffold with a pyrazole moiety, which is known for its role in hydrogen bonding and aromatic interactions in medicinal chemistry. The methoxyethyl group enhances solubility and modulates pharmacokinetic properties, making it a candidate for drug discovery pipelines.

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O2/c1-12-10-13(2)19(17-12)11-14-4-7-18(8-5-14)15(20)16-6-9-21-3/h10,14H,4-9,11H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAGFDVJBUDEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)NCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

Attachment to Piperidine: The pyrazole derivative is then reacted with a piperidine derivative that has a leaving group (such as a halide) at the 4-position. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Carboxamide Formation: The resulting intermediate is then reacted with 2-methoxyethylamine to form the carboxamide group. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques, automated synthesis, and rigorous purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles, and bases such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activities. For instance, studies have shown that certain pyrazole compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The synthesis of novel pyrazolic compounds has been explored for their potential as effective antioxidants .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. The compound has shown efficacy against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism often involves the disruption of microbial cell membranes and inhibition of metabolic pathways .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also notable. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, studies have highlighted the role of pyrazole derivatives in inhibiting the proliferation of various cancer cell lines .

Pyrazole Derivatives in Drug Development

A notable case study involved the development of a series of pyrazole derivatives that were tested for their anticancer activity against human breast cancer cells. The results indicated that modifications to the piperidine ring significantly influenced the potency and selectivity of the compounds against cancer cells compared to non-cancerous cells .

Antioxidant Activity Assessment

In another study focusing on antioxidant properties, a library of pyrazolic compounds was synthesized and evaluated using DPPH radical scavenging assays. The findings suggested that specific structural features contributed to enhanced antioxidant activity, leading to further investigations into structure-activity relationships (SAR) within this class of compounds .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound with three structurally related molecules identified in the literature:

Key Observations :

Backbone Flexibility: The target compound and P592-0749 share a piperidine-carboxamide scaffold, but P592-0749 incorporates a pyrimidine ring, which may enhance π-π stacking interactions compared to the simpler pyrazole in the target compound .

Substituent Effects :

- The methoxyethyl group in the target compound contrasts with the 3-methoxybenzyl group in P592-0749. The latter’s aromatic ring may improve target affinity but reduce solubility due to increased hydrophobicity .

- AB-CHFUPYCA’s thiazol-2-ylidene and cyclopropane groups suggest distinct electronic and steric profiles compared to the pyrazole and piperidine in the target compound .

Molecular Weight and Complexity: BK42441 has a higher molecular weight (299.36 vs. 294.39) due to its cyclohexene and phenoxy groups, which could impact bioavailability . P592-0749’s pyrimidine-pyrazole hybrid likely increases metabolic stability but may complicate synthetic accessibility .

Physicochemical and Pharmacological Implications

- Solubility : The methoxyethyl group in the target compound confers better aqueous solubility compared to the hydrophobic benzyl group in P592-0749 .

- Binding Interactions: The pyrazole in the target compound and P592-0749 is a known pharmacophore for kinase inhibition, whereas AB-CHFUPYCA’s thiazole may target different enzymes or receptors .

- Synthetic Viability : The target compound’s straightforward synthesis (piperidine + pyrazole + methoxyethyl) contrasts with BK42441’s alkyne linker and cyclohexene ring, which require more complex coupling steps .

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a derivative of piperidine featuring a pyrazole moiety, which has been associated with various biological activities. This article reviews its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a piperidine ring, a methoxyethyl group, and a pyrazole substituent, which is crucial for its biological interactions.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole nucleus have shown efficacy against various cancer cell lines. In one study, derivatives similar to our compound exhibited significant cytotoxic effects in glioma cells, inducing cell cycle arrest at different phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) . This suggests that the compound may interfere with cellular proliferation mechanisms.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties. The presence of the pyrazole ring enhances the ability of these compounds to inhibit bacterial growth. The compound has been evaluated against several pathogens, demonstrating effective inhibition of growth comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds with pyrazole structures have been documented extensively. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The mechanisms through which 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Cell Cycle Arrest : As noted in glioma studies, the compound can induce cell cycle arrest, preventing cancer cells from dividing.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate inflammation and tumor growth.

Table 1: Summary of Biological Activities

Q & A

Advanced Research Question

- Chromatography : UPLC with C18 columns (ACN/water + 0.1% TFA) separates regioisomers (ΔRf ~0.1–0.3).

- NMR NOESY : Identifies spatial proximity of methyl groups in 3,5-dimethylpyrazole vs. positional isomers .

- Crystallography : SHELXD distinguishes isomers via unit-cell packing analysis .

Which in vitro assays are suitable for preliminary evaluation of its kinase inhibition activity?

Basic Research Question

- Kinase-Glo Luminescent Assay : Measures ATP depletion (IC₅₀ determination).

- Cellular Assays : Phosphorylation inhibition in HEK293 cells (Western blot).

Controls : Staurosporine (positive) and DMSO vehicle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.